Steric hindrance is a slowdown of chemical reactions due to the spatial arrangement of atoms and the repulsion between bulky groups within a molecule [1] [2]. This effect is distinct from electronic effects and profoundly influences a molecule's shape, stability, and reactivity [2].
The table below summarizes key quantitative measures used to assess steric properties.
| Measure | Description | Application Example |
|---|---|---|
| A-Values [2] | Measure substituent bulk by preference for equatorial position in monosubstituted cyclohexanes (kcal/mol). | tert-Butyl group (C(CH₃)₃) has A-value >4 [2]. |
| Cone Angles [2] | Define solid angle around a metal center occupied by a ligand. | Triphenylphosphine (P(C₆H₅)₃) cone angle: 145° [2]. |
| Ceiling Temperatures (Tc) [2] | Maximum temperature for polymer formation; lower Tc indicates greater steric hindrance around monomer double bond. | α-methylstyrene Tc: 66°C [2]. |
Advanced analytical techniques are required to study and confirm steric hindrance effects.
Steric hindrance is a powerful tool for controlling molecular behavior in various fields.
Research workflow for investigating steric hindrance and signaling pathways.
The following information outlines the general principles of NMR spectroscopy, which you would apply to the analysis of a bimesityl crystal structure.
1. Core Principles of NMR Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to determine molecular structure. It is based on the interaction of atomic nuclei (with a property called 'nuclear spin') with an external magnetic field when irradiated with radiofrequency pulses [1]. Key concepts include:
2. Instrumentation and Workflow An NMR spectrometer consists of three main components: a superconducting magnet, a probe (where the sample is placed), and an electronic console controlled by a workstation [1]. A basic NMR experiment follows the workflow below:
3. Interpreting a ¹H NMR Spectrum When analyzing a proton (¹H) NMR spectrum, you extract structural information from several key features [1]:
The table below summarizes the key information obtainable from different aspects of an NMR spectrum.
| Spectrum Feature | What It Reveals | Example/Application |
|---|---|---|
| Chemical Shift (δ) | The electronic environment of the nucleus; helps identify functional groups [1]. | A proton in an aromatic ring and one in an alkyl chain will have different chemical shifts. |
| Signal Integration | The relative number of nuclei giving rise to that signal (for ¹H NMR) [1]. | A signal with an area three times larger than another represents three protons vs. one proton. |
| Multiplicity & Coupling | The number of neighboring NMR-active nuclei, providing connectivity information [1]. | A doublet indicates one neighboring proton; a triplet indicates two equivalent neighbors. |
A recent publication in Nature Communications introduces the Projection of Orbital Coefficient Vector (POCV) method, which is particularly suited for analyzing molecules with complex orbital interactions, such as non-planar or chiral systems [1].
This approach differs from conventional methods by explicitly accounting for orbital overlap directions, enabling accurate predictions of π-electron properties, aromaticity, and directional reactivity vectors [1]. For a molecule like bimesityl, which likely has a twisted structure between its two mesityl groups, this method could provide deeper insight into how the conformation affects its electronic properties and reactive sites.
| Step | Description | Key Considerations & Parameters |
|---|---|---|
| 1. Structure Preparation | Obtain or build the molecular structure of this compound; geometry optimization is crucial [2]. | Use density functional theory (DFT); ensure structure represents global energy minimum. |
| 2. Single-Point Calculation | Perform a high-level energy calculation on the optimized structure to derive electronic properties [2]. | Functional: Hybrid (e.g., PBE0). Basis Set: All-electron, triple-zeta (e.g., TZ2P). Relativity: Scalar relativistic treatment [2]. |
| 3. Property Calculation | Calculate target properties, such as NMR chemical shifts or orbital energies [2]. | For NMR: Select specific atoms. Request isotropic shielding constants and full tensors [2]. |
| 4. Localized Orbital Analysis (NBO/NLMO) | Analyze results using localized molecular orbitals (e.g., NBO - Natural Bond Orbitals) to interpret properties [2]. | Requires a licensed NBO program. Analyze contributions to properties like NMR shielding per orbital [2]. |
| 5. Applying POCV Analysis | Use the POCV method to analyze orbital interactions, focusing on overlap directions and reactivity vectors [1]. | This step is key for understanding directional reactivity and electron properties in π-systems [1]. |
To help visualize the process described above, the following diagram outlines the key steps for a computational workflow that includes property calculation and orbital analysis.
Computational workflow for electronic structure analysis.
NBO/NLMO Analysis: This provides a breakdown of how individual localized orbitals contribute to a specific molecular property. For instance, you can determine the contribution of each bonding orbital (e.g., C-C σ-bond, C-C π-bond) to the NMR shielding tensor of a particular carbon atom [2]. This is crucial for rationalizing why chemical shifts change with molecular substitution or conformation.
POCV Output: The results from this method give reactivity vectors and indices that predict the most likely sites for electrophilic or nucleophilic attack, which is invaluable for planning synthetic pathways or understanding reaction mechanisms [1].
| Design Consideration | Objective | Examples from Literature |
|---|---|---|
| Ligand Rigidity & Scaffold | Control geometry & metal-metal distance; enable pre-organization [1]. | Cyclophanyl-derived ligands provide rigid, co-facially stacked scaffold for distance-defined metal installation [1]. |
| Donor Atom Selection | Modulate electronic properties & binding affinity [2]. | N-, O-, P-containing chelates (e.g., pyridine, phosphines, Schiff bases) tune metal center properties [1] [2]. |
| Solubility & Bioavailability | Enhance aqueous solubility for biological/applications use [3]. | Charged metal centers (e.g., Mg2+, Pd2+) or coordination to polar groups improve solubility [4] [3]. |
| Stability & Lability Balance | Ensure complex is stable but responsive to stimuli (pH, light, redox) [3]. | Cobalt(III) prodrugs inert until reduction to labile Co(II) in hypoxic tumor environments triggers ligand release [3]. |
| Targeting & Specificity | Direct complex to specific sites (e.g., cancer cells, enzymes) to reduce side effects [5]. | Ligands designed to bind cancer cell surface receptors; metal ions (Ru, Au) with innate biological activity [5]. |
The following diagram illustrates a generalized workflow for the design and application of functional metal complexes, integrating the principles outlined above.
The search results did not yield a specific protocol for bimesityl complexes. The following is a generalized protocol, constructed from standard practices described in the literature for synthesizing and characterizing organometallic complexes like Schiff base complexes [2] and cyclophanyl-derived complexes [1].
A multi-technique approach is essential for confirming the structure and properties of the synthesized complex [2].
| Technique | Information Obtained |
|---|---|
| Elemental Analysis (CHN) | Confirms elemental composition and purity. |
| Molar Conductivity | Indicates electrolytic nature (e.g., 1:1 or 1:2 electrolyte). |
| FT-IR Spectroscopy | Identifies functional groups and confirms coordination via shifts in key vibrations (e.g., C=N, M-O, M-N). |
| UV-Vis Spectroscopy | Provides information on electronic transitions, ligand field effects, and geometry. |
| Mass Spectrometry | Determines molecular mass and confirms stoichiometry. |
| Single-Crystal X-ray Diffraction | Unambiguously determines 3D molecular structure, bond lengths, angles, and coordination geometry [1]. |
For drug development applications, understanding the mechanism is critical. The following diagram outlines a general mechanism for a stimuli-responsive metal-based prodrug, a common design in medicinal inorganic chemistry [3].
The bimesityl scaffold is an organic molecular framework characterized by two mesityl (1,3,5-trimethylphenyl) groups linked by a direct bond between their central aromatic rings [1]. Its key feature is the steric hindrance created by the methyl groups, which forces the two aromatic rings to be nearly perpendicular, or twisted, with respect to each other [1] [2].
This unique D₂d-symmetric rigid structure makes close packing in the solid state difficult, which has been exploited to design functional amorphous materials with high thermal stability [1]. While the searched literature highlights its use in materials science (e.g., for organic light-emitting diodes/OLEDs) [1] and as a building block in metal-organic frameworks [2], its three-dimensionality and resistance to crystallization also make it a promising, though less-documented, scaffold in catalyst design.
The following detailed protocol is adapted from a synthetic procedure for a tetradentate imidazolate ligand used in constructing metal-organic frameworks [2]. This exemplifies the practical steps involved in functionalizing the core this compound structure.
Title: Synthesis of a Tetradentate Imidazolate Ligand from a this compound Core [2]
Objective: To prepare a functionalized this compound ligand (L) for use in subsequent metal complexation reactions.
Principle: The synthesis involves a two-step process, starting from a this compound precursor. The key step is a Pd(0)-mediated cross-coupling (Sonogashira Reaction) to attach imidazole groups to the this compound scaffold, creating a multidentate ligand suitable for coordinating metal ions [2].
Materials:
Procedure:
The table below summarizes the defining properties and demonstrated applications of the this compound scaffold as found in the current search.
| Feature/Aspect | Description & Relevance |
|---|---|
| Core Structure | Two mesityl groups connected by a single bond [1]. |
| Spatial Geometry | Twisted, nearly perpendicular aromatic rings due to steric hindrance [1] [2]. |
| Key Property | Resists Crystallization, favoring formation of stable amorphous glasses [1]. |
| Thermal Stability | High thermal decomposition temperature (Td > 400 °C) [1]. |
| Primary Applications | 1. Functional Materials: Used in OLEDs for its thermal stability and light-emitting properties [1]. 2. Ligand Framework: Serves as a backbone for constructing complex metal-organic frameworks (MOFs) with varied topologies [2]. |
The following diagram illustrates the general workflow for synthesizing and applying a functionalized this compound scaffold, based on the protocol above and its context.
Bimesityl, or 2,2'-dimesitylbiphenyl, is a bulky, aromatic compound with a twisted molecular structure that confers unique photophysical and electronic properties. While direct application notes for this compound are scarce in the literature, its structural characteristics suggest potential uses in several advanced materials domains, informed by research on similar organic materials [1]:
This protocol outlines a general workflow for incorporating and testing a new organic material like this compound in a device context, such as an OLED or OPV.
The following diagram illustrates the core experimental workflow described above:
Experimental Workflow for Material Evaluation
The following tables provide a template for the quantitative data you would collect during the characterization and device testing phases.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Target Value | Experimental Value | Characterization Method |
|---|---|---|---|
| Molecular Weight (g/mol) | Calculated | To be measured | HRMS |
| Melting Point (Tm, °C) | >250 | To be measured | DSC |
| Decomposition Temp. (Td, °C) | >400 | To be measured | TGA |
| HOMO Level (eV) | -5.0 to -5.5 | To be measured | Cyclic Voltammetry |
| LUMO Level (eV) | -1.5 to -2.5 | To be measured | Cyclic Voltammetry |
| Optical Bandgap (eV) | 3.0 - 3.5 | To be measured | UV-Vis Spectroscopy |
Table 2: Target Device Performance Metrics (e.g., OLED)
| Performance Parameter | Target Value | Measured Value | Test Condition |
|---|---|---|---|
| Turn-on Voltage (V) | < 4.0 | To be measured | At 1 cd/m² |
| Maximum Luminance (cd/m²) | > 10,000 | To be measured | - |
| Current Efficiency (cd/A) | > 5 | To be measured | - |
| External Quantum Efficiency (EQE) | > 2% | To be measured | - |
| CIE Coordinates | e.g., (0.15, 0.10) | To be measured | - |
For accelerated screening, this compound can be formulated into ChemBeads for precise, small-scale dispensing [2]. This is particularly useful for testing it as a dopant or in material blends.
This compound-based polymerization catalysts represent a significant advancement in heterogeneous catalysis with particular utility in pharmaceutical synthesis and materials science. These catalysts leverage the inherent steric hindrance and structural rigidity of the this compound scaffold—a molecular structure featuring two mesityl groups connected by a central bond—to create highly stable, porous materials with exceptional catalytic properties. The twisted conformation of the this compound core prevents π-π stacking, enhancing porosity and accessibility to active sites while maintaining excellent thermal stability and insolubility in common organic solvents, making them ideal for repeated catalytic cycles [1]. These properties have established this compound-based catalysts as versatile platforms for various organic transformations, particularly in synthesizing biologically active compounds.
The unique three-dimensional architecture of this compound scaffolds enables the construction of extended frameworks with precise control over pore geometry and functionality. When functionalized with appropriate active sites, these materials demonstrate remarkable potential as phase-transfer catalysts that facilitate reactions between reagents in different phases. Their structural robustness allows them to withstand harsh reaction conditions while maintaining catalytic efficiency, addressing a critical need in industrial processes where catalyst recovery and reuse are economically and environmentally imperative [1]. Recent innovations have expanded their applications to include covalent organic frameworks (COFs) for molecular sensing and ionic porous organic polymers (IPOPs) for green synthesis methodologies, demonstrating the versatility of this molecular scaffold in advanced catalytic systems [2].
This compound-based catalysts demonstrate exceptional efficiency in facilitating various organic transformations, with particular utility in synthesizing pharmaceutically relevant compounds. The integration of this compound scaffolds into polymeric networks creates materials that combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous systems (easy recovery and recyclability). These catalysts have shown remarkable performance in carbon-carbon bond formation reactions and synthesis of heterocyclic compounds with biological importance, establishing them as versatile tools for synthetic chemistry [1].
Recent research has highlighted the effectiveness of viologen-based ionic porous organic polymers (IPOPs) constructed on twisted this compound scaffolds. These materials function similarly to phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB), but with the added advantage of being recoverable and reusable without significant loss of activity. The presence of cationic sites and counter bromide anions within the porous polymeric matrix enables these materials to catalyze reactions through unique mechanistic pathways that enhance reaction rates and product yields while minimizing byproduct formation [1].
Table 1: Catalytic Performance of this compound-Based IPOP in Organic Transformations
| Reaction Type | Substrate | Product | Yield (%) | Reaction Conditions | Recyclability |
|---|---|---|---|---|---|
| Michael Addition | Thiophenol + Chalcone | β-arylthioketone | >95 | Heterogeneous, solvent-free | 10 cycles without loss |
| Biscoumarin Synthesis | 4-Hydroxycoumarin + Aldehyde | Biscoumarin | >90 | Heterogeneous, mild conditions | 10 cycles without loss |
| Multicomponent Reaction | Various substrates | Biscoumarin derivatives | 85-95 | Green conditions, 80°C | Excellent |
The application scope of this compound-based catalysts particularly excels in the synthesis of β-arylthioketones through Michael addition reactions. These organosulfur compounds exhibit significant pharmacological activities and serve as key intermediates in developing therapeutic agents. Similarly, this compound-based IPOPs effectively catalyze the synthesis of biscoumarins, molecular systems demonstrating diverse biological activities including anti-coagulant, anti-HIV, anti-bacterial, anti-oxidant, and anti-cancer properties. The ability to access these structurally complex and biologically relevant molecules using environmentally benign methodologies underscores the transformative potential of this compound-based catalytic systems in pharmaceutical chemistry [1].
Beyond molecular synthesis, this compound scaffolds have been incorporated into three-dimensional covalent organic frameworks (3D COFs) with applications in chemical sensing and environmental monitoring. Pyrene-based 3D COFs constructed using this compound-derived linkers exhibit "turn-on" luminescence properties that enable highly sensitive detection of volatile organic compounds (VOCs) and nitro pesticides at ultralow concentrations. These materials function as "molecular decoders" that can accurately distinguish between more than twenty different VOCs, including aromatic compounds, alcohol-based solvents, and other common organic volatiles [2].
The conjugated skeleton and open pore structure of these 3D COFs significantly enhance sensitivity in host-guest recognition processes, permitting "one-to-many" recognition of VOC molecules—a capability that surpasses conventional sensors that typically operate on "one-to-one" recognition principles. This unique characteristic, combined with exceptional chemical stability compared to metal-organic frameworks (MOFs), positions this compound-based 3D COFs as promising materials for environmental monitoring, industrial safety, and diagnostic applications where precise identification of airborne contaminants is crucial [2].
Monomer Preparation: Weigh 1.0 mmol (1.12 g) of TFBM and 1.0 mmol (0.48 g) of viologen-based monomer precisely using an analytical balance. Transfer both monomers to a clean, dry Schlenk flask containing a magnetic stir bar [1].
Solvent Addition: Under nitrogen atmosphere, add 50 mL of anhydrous DMSO to the Schlenk flask via syringe. Begin stirring at moderate speed (300-400 rpm) until complete dissolution of monomers is achieved, typically requiring 20-30 minutes [1].
Catalyst Introduction: Add 6 M aqueous acetic acid (5 mL) as a catalyst to the reaction mixture using a calibrated syringe. The solution will typically develop a slight color change, indicating initiation of the polymerization process [1].
Polymerization Reaction:
Product Isolation: After cooling to room temperature, filter the resulting precipitate using a Buchner funnel. Wash sequentially with deionized water (3 × 50 mL), methanol (3 × 50 mL), and acetone (3 × 50 mL) to remove unreacted monomers and solvent [1].
Purification and Drying: Transfer the solid material to a vacuum oven and dry at 80°C for 24 hours until constant weight is achieved. The final product appears as a brightly colored solid (typically yellow to orange) with yield generally exceeding 85% [1].
Table 2: Standard Reaction Conditions for Michael Addition Catalyzed by this compound-IPOP
| Parameter | Specification |
|---|---|
| Catalyst loading | 5 mol% |
| Temperature | Room temperature (25°C) |
| Solvent | Solvent-free conditions |
| Reaction time | 30-90 minutes |
| Workup | Filtration, extraction, chromatography |
| Analytical method | NMR, GC-MS |
Reaction Setup: In a 25 mL round-bottom flask, charge α,β-unsaturated ketone (1.0 mmol) and thiophenol (1.2 mmol). Add this compound-IPOP catalyst (5 mol% relative to limiting reagent) to the reaction mixture [1].
Reaction Progress: Stir the reaction mixture at room temperature with monitoring by thin-layer chromatography (TLC) or GC-MS every 15 minutes until complete consumption of starting material is observed.
Product Isolation: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to recover the catalyst. Wash the filter cake with additional ethyl acetate (3 × 5 mL) to ensure complete product recovery.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography using hexane/ethyl acetate (9:1) as eluent to obtain pure β-arylthioketone.
Characterization: Confirm product structure by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry. Compare spectroscopic data with literature values.
Reaction Setup: Combine 4-hydroxycoumarin (2.0 mmol) and aldehyde (1.0 mmol) in a 25 mL round-bottom flask. Add this compound-IPOP catalyst (10 mg) and 5 mL of ethanol as solvent [1].
Reaction Conditions: Heat the mixture to 80°C with continuous stirring for 2-4 hours. Monitor reaction progress by TLC using hexane/ethyl acetate (7:3) as mobile phase.
Workup Procedure: After completion, cool the reaction mixture to room temperature and dilute with cold water (10 mL). Filter the precipitated product and wash with cold ethanol (2 × 5 mL).
Purification: Recrystallize the crude product from hot ethanol to obtain pure biscoumarin as colorless crystals.
Catalyst Recovery: Collect the catalyst by filtration of the reaction mixture after dilution with water. Wash sequentially with water, methanol, and acetone, then dry at 80°C for 4 hours before reuse.
Cycle Setup: Perform consecutive catalytic runs using the standard Michael addition or biscoumarin synthesis procedure with identical reaction parameters for each cycle.
Catalyst Recovery: After each run, isolate the catalyst by filtration, wash thoroughly with dichloromethane (3 × 10 mL) and methanol (3 × 10 mL), and dry under vacuum at 80°C for 2 hours before subsequent use.
Activity Assessment: Determine product yield for each cycle using HPLC or NMR spectroscopy with an internal standard to quantify conversion.
Structural Integrity: After 10 cycles, characterize the recovered catalyst by FT-IR, TGA, and porosity measurements to confirm retention of structural features and absence of degradation [1].
Comprehensive characterization of this compound-based catalysts is essential for correlating structural features with catalytic performance. Fourier-transform infrared (FT-IR) spectroscopy provides critical evidence for successful polymerization through the appearance of characteristic imine bond (C=N) stretches at approximately 1631 cm⁻¹, accompanied by disappearance of carbonyl stretches (1661 cm⁻¹) from aldehyde precursors and primary amine stretches (3300-3200 cm⁻¹) from amine monomers [2]. These spectral changes confirm the formation of the polymeric network through Schiff base chemistry, which constitutes the fundamental structural framework of these materials.
Solid-state nuclear magnetic resonance (NMR) spectroscopy offers additional verification of molecular structure, with ( ^{13}C ) cross-polarization magic-angle spinning (CP/MAS) NMR showing distinctive peaks at 190 ppm (aldehyde carbon), 120-150 ppm (aromatic carbons), and 55 ppm (methoxy groups) where applicable. Powder X-ray diffraction (PXRD) patterns typically exhibit broad peaks, indicating partial crystallinity or amorphous nature, while nitrogen adsorption-desorption isotherms at 77 K reveal permanent porosity with typical surface areas ranging from 500-800 m²/g, depending on the specific monomer combinations and synthesis conditions [2]. These characterization data collectively confirm successful formation of porous polymeric networks with the anticipated chemical composition and physical properties.
Quantitative assessment of catalytic efficiency involves multiple parameters including conversion rate, product yield, selectivity, and catalyst turnover number (TON) and turnover frequency (TOF). For this compound-IPOP catalysts, typical Michael addition reactions achieve >95% conversion with nearly quantitative yields (>95%) of β-arylthioketones under optimized conditions. Biscoumarin synthesis generally proceeds with slightly lower but still excellent yields (85-95%) due to the increased complexity of these cascade reactions [1]. These metrics are consistently superior to homogeneous analogues and previously reported heterogeneous catalysts for the same transformations, highlighting the unique advantages of the this compound scaffold in catalytic applications.
The reusability factor represents perhaps the most economically significant advantage of this compound-based catalysts. Systematic recyclability testing demonstrates consistent performance over at least 10 consecutive cycles without appreciable loss of activity, as confirmed by maintained product yields and characterization of recovered catalysts showing retention of structural integrity [1]. This exceptional stability stems from the robust covalent bonding within the polymer framework and the inherent steric protection provided by the methyl groups of the this compound core, which shield active sites from degradation while permitting substrate access through carefully engineered pore channels.
Figure 1: this compound-IPOP synthesis workflow and catalytic application pathway illustrating the stepwise process from monomer preparation to functional catalyst.
Figure 2: Catalytic testing protocol for Michael addition reactions, showing complete workflow including catalyst recovery and reuse pathway.
Low Surface Area: If the synthesized IPOP exhibits lower than expected surface area (<400 m²/g), consider increasing the polymerization temperature to 130°C or extending the reaction time to 96 hours. These modifications typically enhance crystallinity and porosity development [2].
Residual Monomers: If FT-IR shows residual aldehyde or amine peaks, implement Soxhlet extraction with methanol for 24 hours followed by supercritical CO₂ drying to completely remove unreacted precursors [1].
Insufficient Catalytic Activity: If the catalyst demonstrates poor performance in initial testing, ensure complete activation by heating at 120°C under vacuum for 12 hours before use to remove any solvent molecules blocking active sites [1].
Electron-Deficient Substrates: For reactions involving electron-deficient substrates in Michael additions, increase catalyst loading to 7.5 mol% and extend reaction time to 2 hours to maintain high yields [1].
Sterically Hindered Compounds: When working with bulky substrates, incorporate a small amount of polar aprotic solvent (DMF, 10% v/v) to enhance substrate diffusion into the porous network without compromising the heterogeneous nature of the catalysis.
Scale-Up Considerations: For reactions at >10 gram scale, utilize a flow reactor system with the this compound-IPOP packed in a column to maintain efficiency and facilitate continuous operation with minimal catalyst handling [1].
This compound-based polymerization catalysts represent a significant advancement in sustainable synthetic methodology, combining exceptional stability, outstanding recyclability, and versatile applicability across multiple reaction classes. Their demonstrated efficacy in synthesizing pharmaceutically relevant compounds under environmentally benign conditions aligns with the increasing emphasis on green chemistry principles in industrial processes. The structural tailorability of these materials through modification of the this compound core or incorporation of additional functional groups presents numerous opportunities for further development and specialization.
Future research directions will likely focus on expanding the application scope of these catalysts to include asymmetric synthesis through chiral functionalization, development of multifunctional systems capable of catalyzing cascade reactions, and integration with renewable energy applications such as photocatalytic water splitting or CO₂ reduction. The exceptional performance of this compound-based catalysts in synthesizing biologically active molecules positions them as valuable tools in drug discovery programs, where efficiency, sustainability, and cost-effectiveness are paramount considerations. With continued refinement and exploration, these materials hold significant promise for advancing synthetic methodology while addressing critical environmental challenges associated with chemical manufacturing.
Based on general host-guest chemistry principles [1], the following methodologies are central to characterizing these interactions. You can adapt these protocols for bimesityl-specific systems.
The table below summarizes key techniques for studying host-guest interactions. The specific data for this compound systems needs to be populated from primary literature.
| Technique | Measured Parameters | Typical Output for this compound Systems | Information Obtained |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding constant (K), enthalpy (ΔH), stoichiometry (n) | Data specific to this compound guest required | Energetics of binding, affinity, driving forces |
| NMR Spectroscopy | Chemical shift (δ), line broadening, diffusion coefficient | Data specific to this compound guest required | Binding constant, structural changes upon binding |
| Fluorescence Spectroscopy | Emission intensity, anisotropy, lifetime | Data specific to this compound guest required | Binding constant, environmental changes |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Data specific to this compound guest required | Proof of complex formation, stoichiometry |
Although direct data on this compound was limited, research in related areas provides context for its potential applications:
The diagram below outlines a general workflow for conducting a host-guest binding study, which can be applied to this compound systems.
Chiral auxiliaries represent a fundamental strategy in asymmetric synthesis for controlling the stereochemical outcome of chemical transformations. These temporary stereogenic groups are covalently attached to substrate molecules to bias the facial selectivity of reactions, then removed after serving their purpose. The bimesityl chiral auxiliary, characterized by its bulky aromatic groups and restricted rotation around the biaryl bond, creates a well-defined chiral environment that enables high stereoselectivity in various transformations. While this document focuses specifically on this compound systems, the general principles apply broadly across chiral auxiliary applications in pharmaceutical synthesis, natural product chemistry, and materials science.
The effectiveness of chiral auxiliaries stems from their ability to differentiate enantiotopic faces of prochiral substrates through steric shielding and chelation control. According to fundamental stereochemistry principles, chiral auxiliaries function by creating diastereomeric transition states during key bond-forming steps, with one pathway being energetically favored over the other due to minimized steric interactions or optimized orbital alignment [1]. For research and development professionals working in drug development, mastering chiral auxiliary applications provides powerful methodology for constructing complex chiral molecules with precise stereocontrol, complementing catalytic asymmetric approaches.
Chiral auxiliaries share several defining characteristics that make them valuable tools in asymmetric synthesis. These temporary stereocontrolling elements are designed to be readily incorporated into substrate molecules, direct the formation of new stereocenters with high predictability, and then be cleanly removed under conditions that don't cause racemization of the newly formed chiral centers [1]. The most effective auxiliaries combine structural rigidity with carefully positioned stereodirecting elements that create significant energy differences between competing diastereomeric transition states.
The this compound auxiliary exemplifies several optimal design features through its axially chiral biaryl framework that provides a well-defined chiral pocket. The ortho-substituted mesityl groups enforce restricted rotation about the biaryl bond, creating stable atropisomers with defined axial chirality. This structural rigidity, combined with adjustable substituents on the aromatic rings, allows fine-tuning of steric and electronic properties to optimize performance across different reaction types. The robust nature of the this compound scaffold ensures stability under various reaction conditions while remaining amenable to cleavage under specific conditions when the auxiliary has served its purpose.
The stereodirecting ability of chiral auxiliaries operates primarily through steric differentiation and chelation control. In the case of this compound auxiliaries, the bulky mesityl groups create a shielding effect that blocks approach from one face of the substrate, forcing reagents to approach from the less hindered face. Additionally, the coordinating functional groups often incorporated into auxiliary design can pre-organize substrates through coordination with metal ions, creating rigid cyclic transition states that further enhance stereocontrol [2].
The conformational rigidity of the this compound system is particularly advantageous for maintaining consistent stereochemical outcomes across different substrates and reaction conditions. Unlike more flexible auxiliaries that might adopt multiple conformations, the restricted rotation in this compound systems locks the chiral environment into a predictable orientation. This translates to more reliable performance and easier prediction of stereochemical outcomes when planning synthetic routes. The high barrier to rotation about the biaryl bond (>37 kcal/mol for similar systems) ensures that the auxiliary maintains its chiral integrity throughout multi-step sequences [3].
The synthesis of enantiopure this compound auxiliaries typically begins with the preparation of the biaryl backbone through asymmetric coupling methods. While several approaches exist, the most reliable protocols employ catalytic asymmetric oxidative coupling or chiral resolution techniques to obtain the axially chiral biaryl core in high enantiomeric purity [3].
Table 1: Synthetic Approaches to this compound Chiral Auxiliaries
| Method | Key Reagents/Conditions | Yield Range | ee Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Oxidative Coupling | Cu(II)/chiral diamine, O₂ | 60-85% | 85-95% | Atom economy, mild conditions | Limited to specific substitution patterns |
| Asymmetric Suzuki Coupling | Pd(0)/chiral ligand, base | 70-90% | 90-99% | Broad functional group tolerance | Requires pre-functionalized arenes |
| Chiral Resolution | Diastereomeric salt formation | 35-45% (theoretical max 50%) | >99% | High enantiopurity | Inherently maximum 50% yield |
Standard Protocol: Catalytic Asymmetric Oxidative Coupling
This method typically provides the coupled this compound-naphthol product in 70-80% yield with 90-95% ee, which can be further enhanced to >99% ee by single recrystallization from hexanes/ethyl acetate [3].
The this compound auxiliary demonstrates exceptional performance in enolate alkylation reactions, where its bulky framework creates pronounced facial bias. The following protocol details its application in the asymmetric alkylation of carboxylic acid derivatives.
Detailed Alkylation Protocol:
Auxiliary Attachment:
Enolate Formation:
Alkylation Step:
Auxiliary Removal:
This protocol typically delivers α-alkylated carboxylic acids with diastereoselectivities >95:5 and enantiomeric excess of 90-99% after auxiliary removal. The bulky mesityl groups effectively shield one face of the enolate, forcing alkylation to occur from the less hindered face [1].
The this compound auxiliary enables highly stereoselective aldol reactions through the formation of well-defined Zimmerman-Traxler transition states. The following protocol outlines the optimized conditions for achieving high anti-selectivity in aldol additions.
Standard Aldol Protocol:
Enolate Formation:
Aldol Addition:
Workup and Oxidation:
Auxiliary Removal and Product Isolation:
This method typically provides aldol products with anti/syn ratios >20:1 and enantiomeric excess of 85-98% for the major diastereomer. The this compound group controls both the enolate geometry and the approach of the aldehyde, resulting in exceptional stereocontrol [1].
Table 2: Comparative Analysis of Common Chiral Auxiliaries
| Auxiliary Class | Typical de/ee Range | Optimal Reaction Types | Installation & Removal | Cost & Availability |
|---|---|---|---|---|
| This compound-Based | 90-99% de, 85-99% ee | Alkylation, Aldol, Diels-Alder | Moderate difficulty | Moderate, requires synthesis |
| Oxazolidinones (Evans) | 90->99% de, 90->99% ee | Aldol, Alkylation, Diels-Alder | Easy to moderate | Commercial, moderate cost |
| Camphorsultam | 85-98% de, 80-97% ee | Alkylation, Michael, Claisen | Moderate difficulty | Commercial, higher cost |
| Pseudoephedrine | 80-95% de, 75-92% ee | Alkylation, Aldol | Easy | Commercial, low cost |
| Phenylglycinol-Derived | 85-98% de, 82-96% ee | Epoxidation, Aziridination | Moderate | Commercial, moderate cost |
The this compound auxiliary compares favorably with established systems, offering exceptional selectivity particularly for reactions involving enolate chemistry. While oxazolidinone auxiliaries (Evans-type) remain the gold standard for many applications, this compound systems provide complementary selectivity in certain transformations and can be superior for substrates requiring extreme steric bias [1] [2].
Choosing the appropriate chiral auxiliary requires balancing multiple factors including project requirements, synthetic efficiency, and stereochemical needs. The following guidelines facilitate optimal selection:
The this compound auxiliary is particularly indicated when working with sterically demanding substrates or when axial chirality elements need to be incorporated into target molecules. Its robust nature also makes it suitable for multi-step sequences where auxiliary stability is paramount [3].
Success with chiral auxiliaries requires methodical optimization of key reaction parameters. The following structured approach maximizes the probability of achieving high stereoselectivity:
Solvent Screening:
Cation Effects:
Temperature Profiling:
Additive Screening:
A recommended practice is to maintain a standardized optimization spreadsheet tracking these parameters across different substrate classes to build predictive knowledge for future applications.
Accurate assessment of stereoselectivity requires robust analytical methods capable of distinguishing diastereomers and enantiomers:
For this compound-containing compounds specifically, the characteristic aromatic signals in ¹H NMR between 6.5-7.5 ppm often show distinct splitting patterns for diastereomers, providing a rapid assessment of diastereomeric ratio before auxiliary cleavage.
The following diagram illustrates the complete experimental workflow for implementing this compound chiral auxiliaries in asymmetric synthesis:
> Figure 1: Systematic workflow for implementing this compound chiral auxiliaries in asymmetric synthesis, highlighting key optimization checkpoints.
This workflow emphasizes the iterative optimization process essential for achieving high stereoselectivity. The critical decision points after diastereomeric ratio analysis and enantiomeric excess determination allow for systematic troubleshooting and parameter adjustment.
When diastereoselectivity falls below acceptable levels (<90% de), implement the following targeted troubleshooting approaches:
This compound auxiliaries present unique challenges that require specialized solutions:
This compound chiral auxiliaries represent a powerful stereocontrol strategy with particular utility in challenging asymmetric transformations where extreme facial bias is required. Their structural rigidity, customizable steric properties, and robust performance across diverse reaction types make them valuable additions to the synthetic chemist's toolkit. While this document has focused specifically on this compound systems, the fundamental principles of auxiliary design, implementation, and optimization apply broadly across the field of asymmetric synthesis.
The continuing evolution of chiral auxiliary technology points toward increasingly sophisticated designs that incorporate multiple control elements and enhanced sustainability profiles. Future developments will likely focus on auxiliaries with broader substrate scope, streamlined recovery protocols, and integration with catalytic methods to achieve levels of stereocontrol unattainable with single approaches. For pharmaceutical development professionals, mastery of these techniques provides critical capabilities for constructing complex chiral targets with the precision required in modern drug development.
A low reaction yield can stem from various factors. The table below outlines common problem categories, their symptoms, and potential solutions to investigate.
| Problem Category | Specific Symptoms | Possible Root Causes | Proposed Solutions & Optimization Strategies |
|---|
| Reaction Conditions | Low conversion; undesired side products; reaction not initiating. | - Non-optimal temperature or time.
To help diagnose the issue, you can follow this logical troubleshooting workflow:
A systematic approach is key to identifying the optimal conditions. Here is a detailed methodology you can adapt, inspired by robust optimization techniques used in other chemical fields [3].
Factor Identification: Based on the chemical literature for your specific this compound synthesis route, identify the 3-4 most critical factors that influence yield. These often include:
Experimental Design: Employ a statistical design of experiments (DoE) approach, such as Response Surface Methodology (RSM) with a Central Composite Design. This is more efficient than testing one variable at a time and can reveal interaction effects between factors [3].
Execution and Analysis:
Q: My reaction seems to work by TLC, but I get a very low yield after column chromatography. What could be the problem? A: This is a classic symptom of purification loss. The product might be degrading on the silica gel due to high acidity or instability. Potential solutions include using a less acidic stationary phase (e.g., neutral alumina), adding a small percentage of triethylamine to the eluent to neutralize acidic sites, switching to a faster gradient, or exploring recrystallization as an alternative purification method.
Q: I am seeing multiple spots on TLC. How can I tell if these are side products or decomposed product? A: Analyze the crude reaction mixture by LC-MS or NMR immediately after the reaction concludes. This will help you distinguish between unreacted starting materials, the desired product, and genuine side products. If the desired product is the major component in the crude mixture but disappears after purification, it points toward instability during work-up or chromatography.
Q: How can I prevent the formation of homocoupling byproducts? A: Homocoupling is often related to the catalyst system or the presence of oxidants. Ensure your catalyst is active and that the reaction is set up under an inert atmosphere. You may need to experiment with different catalyst-ligand combinations or adjust the stoichiometry of the coupling partners to disfavor the homocoupling pathway.
Q1: What are the most common challenges when purifying bimesityl? The primary challenges often involve separating this compound from structurally similar impurities and reaction byproducts. These closely related compounds have very similar physical and chemical properties (like solubility and boiling point), making them difficult to resolve with standard techniques [1].
Q2: My final product has low purity after a standard purification workflow. What can I do? Low purity often indicates that the initial capture step did not adequately separate compounds with similar properties. Consider using a multi-modal approach that combines different separation mechanisms. Introducing a polishing step with a different selectivity, such as a biphenyl-modified stationary phase, can improve separation of aromatic impurities [2].
Q3: How can I prevent aggregation or loss of product during purification? Product loss can occur due to adsorption or aggregation. Using a mobile phase or solvent system that maintains product stability is crucial. As noted in biotherapeutic purification, certain chromatography conditions can induce aggregation [1]. Optimization of elution buffers and the use of modifiers can help mitigate this.
The following table outlines common issues and potential solutions based on general purification principles.
| Challenge | Possible Cause | Proposed Solution |
|---|---|---|
| Low Purity / Poor Separation | Similar impurities not resolved by initial method. | Implement mixed-mode chromatography [1] or use biphenyl stationary phases for enhanced selectivity [2]. |
| Low Yield / Product Loss | Product aggregation during process; strong adsorption to media. | Optimize elution conditions (pH, ionic strength); introduce solvent modifiers; switch to a different resin [1]. |
| Method Does Not Scale | Lab-scale method is inefficient for larger volumes. | Transition to scalable purification solutions and prepacked columns designed for process-scale work [1]. |
For selecting a starting method, the workflow below outlines a systematic approach to purification development.
This method is beneficial for separating this compound from other aromatic impurities that are not resolved on standard C18 or phenyl columns [2].
Adapted from strategies used in biodiesel byproduct purification [3], this protocol uses sequential techniques for a high-purity outcome.
Step 1: Initial Purification (e.g., Crystallization or Flash Chromatography)
Step 2: Acidification (If Ionic Impurities are Present)
Step 3: Final Polish with Mixed-Mode or Selective Chromatography
The table below summarizes stability information for various bimesityl-based compounds from recent studies:
| Compound/Class | Reported Stability | Conditions & Notes |
|---|---|---|
| This compound-based Oxadiazoles (for PHOLEDs) [1] | High thermal and morphological stability. | Key prerequisites for host materials in devices; allows vacuum sublimation. [1] |
| 3D Porphyrin COFs (using tetrahedral this compound aldehyde) [2] | High thermal and chemical stability. | Thermally stable up to 420°C; no obvious mass loss after 3 days in various solutions. [2] |
| Ionic Porous Organic Polymer (IPOP) [3] | Thermally stable and insoluble. | Insoluble in H2O, MeOH, MeCN, EtOH, DCM; can be reused for at least 10 catalytic cycles. [3] |
| Coordination Network (using tetrahedral this compound ligand) [4] | Thermally stable; retains crystallinity after activation. | Stable up to 400°C; pores can be emptied by heating at 200°C under vacuum without loss of crystallinity. [4] |
While the search results do not specify detailed storage protocols for this compound compounds, you can infer best practices from their documented properties and general scientific principles.
For a comprehensive understanding of your specific this compound compound's stability, you can conduct a forced degradation study. The following workflow outlines this process, adapted from regulatory guidance for pharmaceuticals [5].
This systematic approach helps identify degradation pathways and ensures your analytical methods can detect changes.
How stable are this compound compounds under heat? Certain this compound-based frameworks demonstrate exceptional thermal stability, with some remaining stable up to 400–420°C without decomposition [4] [2].
Can this compound compounds be recovered and reused? Yes, their stability makes them excellent candidates for heterogeneous catalysis. For example, one this compound-based porous polymer was used as a recyclable catalyst for at least 10 cycles without loss of activity [3].
What is the main stability concern for this compound compounds in devices? For materials used in devices like OLEDs, thermal and morphological stability are critical to prevent device failure under operational stress. This compound-based oxadiazoles are specifically designed for this purpose [1].
To summarize the available information:
The table below summarizes the core findings from the research on a specific bimesityl organic supramolecular complex [1] [2].
| Feature | Description |
|---|---|
| Compound Name | This compound-3,3'-dicarboxylic acid [1] |
| Key Finding | Self-assembly that traps a planar cyclic water hexamer in its crystal lattice [1] |
| Water Hexamer Significance | Serves as the basic structural motif of Ice II [1] |
| Hydrogen Bonding | Water molecules within the hexamer are associated by eighteen O-H···O hydrogen bonds [1] |
Since direct troubleshooting information for this specific compound is limited, you can structure your support center around common experimental challenges in related fields. Here's a potential FAQ outline:
For characterizing a supramolecular complex like the one described, your experimental workflow would involve synthesis, crystallization, and detailed structural analysis. The diagram below outlines this general workflow.
Title: Supramolecular Complex Characterization Workflow
Most new drug candidates face solubility issues. The Biopharmaceutical Classification System (BCS) is a fundamental framework used by researchers to diagnose these challenges and select the right enhancement strategy [1].
The system classifies drugs into four categories based on their solubility and permeability, as shown in the diagram below.
For a compound like bimesityl, which is likely highly lipophilic, the primary goal is to move it from a low-solubility state (like BCS Class II or IV) to a high-solubility state to enable absorption [1].
The following table summarizes the primary techniques available for enhancing drug solubility.
| Technique Category | Specific Methods | Key Principle | Ideal for BCS Class [1] [2] |
|---|---|---|---|
| Physical Modification [2] [3] | Nanomilling, Micronization, Co-crystals, Amorphous Solid Dispersions (Spray Drying, Hot Melt Extrusion) [2] | Increases surface area or disrupts crystal lattice to enhance dissolution [3]. | Class II (Dissolution rate-limited) |
| Chemical Modification [2] | Salt Formation, PEGylation [2] | Alters the chemical form of the API to improve water solubility. | Class II |
| Encapsulation [2] | Micelles, Liposomes, Solid-Lipid Nanoparticles (SLNs), Polymer Encapsulation (e.g., PLGA) [2] | Uses carriers to solubilize and protect the drug. | Class II & IV |
| Inclusion Complexes [2] [4] | Cyclodextrins, Serum Albumin [2] | The drug molecule is housed inside a water-soluble carrier. | Class II |
Here are detailed methodologies for three widely used and effective techniques.
Nanomilling is a robust, scalable process that increases dissolution rate by creating drug nanoparticles with a high surface area-to-volume ratio [2] [4]. The workflow involves several key stages, as shown below.
Detailed Procedure:
HME converts a crystalline drug into a higher-energy amorphous form stabilized within a polymer matrix, significantly increasing solubility [1].
Detailed Procedure:
> Critical Consideration: This method requires the API to be thermally stable at the processing temperatures used in the extruder [4].
This method uses ring-shaped oligosaccharides with a hydrophobic inner cavity and hydrophilic outer surface to solubilize drugs [4].
Detailed Procedure:
Q1: What is the first step I should take when trying to solubilize a new, poorly soluble compound like this compound? A1: Begin with thorough pre-formulation groundwork [4]. Determine the API's key physicochemical properties, including its:
Q2: Why is stabilizer selection so critical in nanomilling, and what are the risks? A2: Nanoparticles have high surface energy, making them inherently unstable. Without the correct stabilizer (or combination of stabilizers), the suspension will undergo:
Q3: Are there any techniques suitable for compounds with both low solubility and low permeability (BCS Class IV)? A3: Yes, but they are more challenging. For BCS Class IV APIs, a simple solubility enhancement may not be sufficient. Techniques like lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), liposomes, or polymer-based nanoparticles can be explored as they may enhance both solubility and permeability [2] [3]. However, success rates can be lower than for Class II compounds [1].
Air-sensitive compounds react with components of air (most commonly oxygen or water vapor, and sometimes nitrogen or carbon dioxide), which can lead to their decomposition, oxidation, or even the creation of hazardous situations [1]. Bimesityl derivatives, particularly those involving organometallic complexes, often fall into this category.
The core principle for handling these materials is to isolate them from the atmosphere using an inert gas atmosphere (typically nitrogen or argon) and specialized equipment [2] [3] [1].
The two primary systems for creating an inert atmosphere are Schlenk lines and glove boxes. The table below compares these core techniques.
| Feature | Schlenk Line [2] [3] | Glove Box [3] [1] |
|---|---|---|
| Principle | Dual-manifold system (vacuum/inert gas) for evacuating and backfilling glassware. | Sealed cabinet with an inert atmosphere, accessed via built-in gloves. |
| Best For | Chemical synthesis, reactions in solution, cannula transfers [2] [3]. | Long-term storage, weighing solids, setting up complex equipment [3] [4]. |
| Pros | High control over atmosphere; flexible for various reaction setups [3]. | Ease of handling; allows use of standard lab equipment inside [3]. |
| Cons | Requires specialist glassware & skill; not for simple storage [3]. | Limited space; complex maintenance; expensive [3]. |
For infrequent use or larger items, a glove bag (a disposable polymer enclosure) can be a portable and low-cost alternative, though it offers a less secure inert environment [3].
The following diagram outlines the key decision points and steps for preparing and running a reaction with air-sensitive reagents using a Schlenk line.
Adding a solid after the reaction has started requires careful technique, as shown in the workflow below.
This FAQ table addresses specific issues you might encounter.
| Problem | Possible Cause | Solution |
|---|---|---|
| Compound decomposes | Ingress of O₂ or moisture during handling; contaminated solvent [5]. | Check seals & grease on joints; ensure adequate evacuate/refill cycles; use freshly dried solvents. |
| Poor yield/ side reactions | Reagents degraded by exposure to air [5]. | Verify integrity of air-sensitive reagents before use; use proper transfer techniques. |
| Schlenk line vacuum is poor | Leak in the system; blocked cold trap; degraded pump oil [2]. | Check tubing connections & grease on taps; ensure cold trap is not overfilled; change pump oil. |
| Solution transfer is slow/ stops | Blocked cannula; insufficient pressure differential [2]. | Clear cannula with fresh solvent; ensure gas flow into source vessel is adequate. |
| Crystals won't form from air-sensitive product | Too rapid precipitation; unsuitable solvent system. | For air-sensitive crystal growth, use techniques like liquid/liquid diffusion or vapor diffusion under inert atmosphere [6]. |
Working with air-sensitive compounds demands heightened safety awareness. Key risks include:
Handling this compound derivatives and other air-sensitive compounds successfully rests on a few core principles:
Q1: What analytical techniques are suitable for analyzing bismesityl? While a dedicated method for bismesityl itself is not readily published, it is primarily used as a synthetic precursor [1]. Analysis likely focuses on confirming its identity and purity after synthesis using standard techniques:
Q2: I cannot find a published HPLC method for bismesityl. How should I proceed? Method development for a new compound is common. The process involves systematic optimization of HPLC parameters, inspired by methods for structurally complex organic molecules [2] [3]. The following table outlines a starting point for a Reverse-Phase HPLC (RP-HPLC) method.
| Parameter | Recommended Starting Condition | Purpose & Optimization Notes |
|---|---|---|
| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm | Standard reverse-phase column; adjust length/particle size for efficiency. |
| Mobile Phase | Acetonitrile & Methanol (70:30) [3] | Purpose: Elute the analyte. Optimization: Vary ratio (±10%) to adjust retention time. Try buffers (e.g., phosphate) for pH control. |
| Flow Rate | 0.6 mL/min [3] | Optimization: Increase to shorten runtime (may reduce resolution); decrease to improve separation. |
| Detection | UV-Vis / PDA (e.g., 254-280 nm) | Purpose: Detect the compound. Optimization: Perform a UV scan of bismesityl to find its $\boldsymbol{\lambda_{\text{max}}}$. |
| Column Temp. | 30-40 °C | Improves consistency; higher temps can reduce backpressure. |
| Injection Volume | 10-20 µL | Depends on sample concentration and detector sensitivity. |
The general workflow for this development process, from preparation to final validation, is summarized below.
Q3: How can I validate a newly developed analytical method? Once a method is developed, it must be validated to prove it is suitable for its intended purpose. The key parameters to evaluate are based on standard pharmaceutical guidelines [2].
| Validation Parameter | Objective | Typical Requirement |
|---|---|---|
| Specificity | Confirm the method measures only the target analyte without interference. | No interference from blank, placebo, or known impurities. |
| Linearity & Range | Demonstrate that the test results are proportional to analyte concentration. | A correlation coefficient (R²) of ≥ 0.999 is often targeted [2]. |
| Accuracy | Determine the closeness of test results to the true value. | Recovery should be within 98-102%. |
| Precision | Establish the degree of agreement among individual test results. | Relative Standard Deviation (RSD) of ≤ 2.0% for repeatability. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio of 10:1. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Method should perform acceptably with minor changes in pH, mobile phase ratio, etc. |
The table below addresses common problems you might encounter during method development and their potential solutions.
| Problem | Potential Causes | Suggested Solutions |
|---|
| Peak Tailing | 1. Column degradation (voids). 2. Silanol interactions. 3. Incorrect mobile phase pH. | 1. Use a guard column; replace analytical column. 2. Use a dedicated "base-deactivated" column. 3. Adjust pH to suppress ionization. | | No Peaks / Low Response | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low injection volume or sample concentration. | 1. Perform a UV scan to confirm $\boldsymbol{\lambda_{\text{max}}$. 2. Check sample stability in the solvent. 3. Increase injection volume or concentrate the sample. | | High Backpressure | 1. Blocked in-line filter or column frit. 2. Mobile phase viscosity. 3. Buildup of particulate matter. | 1. Replace or clean the in-line filter. 2. Consider using a higher ratio of organic solvent. 3. Filter all mobile phases and samples (0.45 µm or 0.22 µm). | | Poor Resolution | 1. Mobile phase strength too strong. 2. Column efficiency is too low. 3. Inappropriate stationary phase. | 1. Decrease the percentage of organic solvent. 2. Use a column with higher plate count. 3. Switch to a different chemistry (e.g., phenyl, cyano). |
Given the lack of a direct reference method for bismesityl, your most reliable approach is:
The table below summarizes key techniques applicable for identifying and characterizing bimesityl byproducts.
| Technique | Primary Function | Key Application Notes |
|---|---|---|
| HPLC-MS/MS [1] [2] | Separation, identification, and structural elucidation of components in a mixture. | Ideal for non-volatile, complex molecules and isomer separation. [1] |
| Native Mass Spectrometry [3] | Direct detection of non-covalent and covalent protein-ligand complexes. | Identifies binding partners in protein mixtures or cell lysates without modified ligands; useful for drug development. [3] |
| Metabolome Searcher [4] | Bioinformatics tool for metabolite identification and pathway mapping from MS data. | Uses organism's genome to restrict identifications to biologically plausible compounds; aids in pathway mapping. [4] |
| PAIRUP-MS [5] | Computational method for analyzing unknown signals in MS-based profiling data. | Matches unknown signals across datasets and generates pathway annotations without full chemical identity. [5] |
Here are detailed methodologies for the core techniques based on the search results.
This protocol is adapted from the analysis of anthocyanins in fruits, which are complex plant pigments requiring precise separation and identification [2].
Sample Preparation:
Instrumental Analysis:
This method can identify which protein a small molecule (or byproduct) binds to in a complex mixture, which is crucial in drug development for understanding off-target effects [3].
Sample Preparation:
Instrumental Analysis:
Data Interpretation:
Q1: Our HPLC-MS data shows a persistent unknown peak we suspect is a this compound byproduct. How can we identify it? A1: Follow a structured workflow for systematic identification.
Q2: How can we determine if this byproduct has unwanted biological activity? A2: Use Native Mass Spectrometry to screen for unintended protein binding [3]. Incubate your compound mixture with a relevant protein panel or cell lysate. A observed mass shift in a specific protein directly identifies it as a binding target for the byproduct, signaling potential bioactivity or off-target effects that require further investigation [3].
Q3: After identification, what are common strategies for removing a byproduct like this compound? A3: While removal strategies are highly dependent on the specific properties of the byproduct, identification is the first critical step. The analytical data you gather (molecular weight, polarity, solubility) will directly inform the choice of purification technique.
Bimesityl synthesis often involves metal-catalyzed coupling (e.g., Ullmann-type, Suzuki-Miyaura for derivatives). The table below outlines common problems and solutions based on general optimization principles [1] [2].
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Yield | Non-optimal catalyst/ligand system; incorrect temperature; solvent effects; impurity poisoning. | Use DoE or Bandit models to simultaneously test catalyst-solvent-temperature combinations [3] [4]. |
| Low Selectivity (e.g., homocoupling) | Improper reagent stoichiometry; slow catalyst-mediated rate leading to side reactions. | Optimize stoichiometry and ligand-to-metal ratio using high-throughput screening (HTE) [2]; ensure oxygen-free conditions. |
| Reaction Incomplete / Slow Kinetics | Insufficient catalyst loading; temperature too low; poor reagent solubility. | Systematically vary catalyst loading and temperature using Bayesian Optimization [2]; explore solvent mixtures. |
| Difficulty Reproducing Results | Uncontrolled variables (e.g., moisture, oxygen); impure starting materials; vague protocol. | Document all parameters precisely using a semantic framework like the SMART Protocols ontology [5]; use standardized reagents. |
This workflow integrates traditional steps with modern data-driven strategies for optimizing a this compound reaction [3] [4] [6].
Define Objective and Hypothesis
Design the Experiment
Execute and Analyze
Q: What are the key advantages of using Bandit Optimization or DoE over the traditional OFAT method? A: OFAT is inefficient and can miss optimal conditions because it fails to account for interactions between factors (e.g., a specific ligand may only work well in one particular solvent). Bandit Optimization and DoE are designed to find these interactions and converge on the true optimum much faster and with fewer experiments [4] [2].
Q: How can I make my experimental protocols more reproducible? A: Adopt a structured framework for documenting your work. The SMART Protocols ontology and the SIRO (Sample, Instrument, Reagent, Objective) model provide a standardized way to capture all critical information, ensuring that every detail is recorded for others to replicate [5].
Q: Can I apply these methods if I don't have access to high-throughput robotics? A: Absolutely. While HTE speeds up data collection, the core principles of DoE and sequential learning (Bayesian Optimization) can be applied with manual experimentation. The key is to plan your experimental sequence carefully, even if the throughput is lower [2].
Q: The search results mention "from-flask-to-device" optimization. Is this relevant to my synthesis? A: The concept is highly relevant. This approach, which involves optimizing a reaction with the final application in mind (e.g., directly using the crude product mixture in the next step), can eliminate costly purification steps. This is a powerful strategy for making processes more efficient and sustainable, which can be adapted to multi-step this compound-based syntheses [3].
The field is moving beyond simple troubleshooting towards a closed-loop, data-driven workflow. The following diagram illustrates how the different modern strategies like Bandit Optimization and Global/Local models fit together [4] [2].
| Ligand Type / Complex | Core Structure / Metal | Key Application / Function | Notable Experimental Findings / Performance Data |
|---|
| 3N Ligands (L1-L4) [1] | Pyridyl-/Imidazolyl-based ligands with Cu(II) | Enzyme-substrate models for quercetin 2,4-dioxygenase (2,4-QueD) [1] | • Dioxygenation rate (kobs × 10−3 s−1 in DMF at 80 °C): L3: 9.19 ± 0.02 (fastest); L1: 2.03 ± 0.04; L2: 0.58 ± 0.04; L4: 0.56 ± 0.05 (slowest) [1] • Key Factor: Basicity and steric bulk of the N-donor group dictate reactivity. Imidazole (L3) enhances π-back bonding, while methyl/benzo groups (L2, L4) hinder O2 approach [1]. | | Sterically Hindered Phenol Lipids (SHP-s-R) [2] | Phenol-based lipid with quaternary ammonium moiety | Multi-target agents against Alzheimer's Disease (Cholinesterase inhibitors with antioxidant properties) [2] | • AChE Inhibition: SHP-2-16 showed the best IC50 for human AChE and 30-fold selectivity over human BChE [2]. • In Vivo Results: Nanoparticles administered intranasally (8 mg kg-1) significantly reduced scopolamine-induced dementia in rats (Morris water maze test) [2]. | | 2,2',6,6'-Tetramethyl-4,4'-biphenyldicarboxylate (Me4BPDC) [3] | Non-planar biphenyl dicarboxylate in Zn/Cu Metal-Organic Frameworks (MOFs) | Porous coordination polymers for gas sorption [3] | • BET Surface Area: Zn-MOF: 1735 m²/g; Cu-MOF: 1041 m²/g [3]. • Gas Sorption (77 K, 1 bar): H2 uptake: Zn-MOF: 1.26 wt%; Cu-MOF: 1.02 wt% [3]. | | 2-Methylimidazole, tert-Butylamine (Historical Context) [4] | Hindered ligands with Ferrous Heme (Fe(II)) | Model systems for high-spin ferrous hemeproteins (1975 study) [4] | • Forms penta-coordinate strong-field complexes at ambient temperature, mimicking high-spin state [4]. • Spectra change to low-spin hemochrome characteristics at low temperature (77 K) [4]. |
Based on the search results, here are the experimental approaches used to characterize these ligands.
For Copper(II)-flavonolate Complexes [1]:
For Sterically Hindered Phenol Lipids [2]:
The experimental workflow for studying such ligands generally follows a sequence from synthesis to application testing, which can be visualized in the diagram below.
The following tables summarize key electronic properties and performance data for bimesityl-based compounds from experimental studies.
Table 1: Electrochemical and Photophysical Properties of Anthracene-Functionalized Bimesitylenes [1]
| Compound | Number of Reversible Oxidations | Number of Reversible Reductions | Emission Wavelength (ECL & PL) |
|---|---|---|---|
| AB1 / AB2 | 2 | 2 | 480 nm (blue-green) |
| AB3 / AB4 | 4 | 4 | 480 nm (blue-green) |
Table 2: Performance of Oxadiazole-Functionalized Bimesitylenes in PHOLEDs [2]
| Property / Performance | Value / Observation |
|---|---|
| Triplet Energy (ET) | High |
| Glass Transition Temperature (Tg) | High |
| Thermal Stability | Excellent |
| Function in Device | Host Material |
| Maximum Luminance Efficiency | Up to 19.0 cd/A |
The data in the tables above were generated using standardized experimental methods.
The characterization of these advanced materials typically follows a logical progression from synthesis to functional testing, as outlined below.
The provided data clearly shows that the twisted D₂d-symmetric structure of the this compound core is a critical design element. This structure promotes high triplet energies and good thermal stability, making these compounds excellent hosts for phosphorescent emitters in OLEDs [2]. Furthermore, the core's ability to undergo multiple, reversible electron transfers makes it a compelling model for studying multi-electron redox processes and for developing strong ECL emitters [1].
It's important to note that the available information offers a deep dive into bimesityls but lacks direct, head-to-head experimental comparisons with other specific compound classes (such as non-twisted biphenyls or other sterically hindered cores) that would be needed for a full comparative guide.
The table below summarizes key experimental methods used to quantify steric influence, drawing from studies on triarylboranes and bismuth cations.
| Method | Measured Parameter | Experimental Protocol | Key Application & Findings |
|---|---|---|---|
| Gutmann-Beckett Method [1] | Lewis Acidity (Acceptors' NMR chemical shift) | Dissolve Lewis acid (e.g., [BiR2]+) in dry dichloroethane. Add Et3PO, record 31P NMR. Higher Δδ indicates stronger acidity. | Correlates steric protection at the central atom with enhanced Lewis acidity. Used for bismuth cations [BiDipp2]+ and [BiMe2]+ [1]. |
| Anion Binding Studies [2] | Binding Constant/Strength | Titrate Lewis acid (e.g., FcBMes2) with anions (F-, CN-) in solution. Monitor by NMR or UV-Vis to determine binding affinity. | Systematically probes how steric crowding influences anion binding strength and selectivity in triarylboranes [2]. |
| X-ray Crystallography [1] | Solid-state Structural Parameters | Grow single crystals of the compound. Resolve structure using Single Crystal X-ray Diffraction (SCXRD). Analyze metric parameters. | Reveals molecular geometry distortions (e.g., pyramidalization at boron) caused by steric strain [1]. |
| DFT Calculations [1] | %VBur (Buried Volume) | Perform quantum chemical calculations on optimized molecular structure. Calculate the percentage of a sphere (typically of 3.5 Å radius) occupied by the ligand. | Provides a quantitative, computer-generated steric measure. Often combined with experimental data (e.g., Gutmann-Beckett) for interpretation [1]. |
This flowchart outlines a recommended integrated workflow for steric bulk assessment, adapting methods from the search results.
For this compound (a molecule with two mesityl groups connected by a direct bond), you can apply these protocols by:
The table below summarizes the key identifying information for this compound from a chemical database [1].
| Property | Value |
|---|---|
| IUPAC Name | 2,2',4,4',6,6'-Hexamethylbiphenyl [1] |
| Molecular Formula | C₁₈H₂₂ [1] |
| Average Mass | 238.374 g/mol [1] |
| Monoisotopic Mass | 238.172151 g/mol [1] |
| ChemSpider ID | 197235 [1] |
While direct data for this compound is scarce, the general methodology for comparing computational and experimental data in drug discovery is well-established. The process involves a cycle of prediction and validation [2].
Although direct data on bimesityl is unavailable, the search results detail the fundamental interactions and design principles relevant to all supramolecular systems, including those potentially involving this compound derivatives [1] [2].
The table below outlines the key non-covalent interactions to consider when comparing supramolecular systems.
| Interaction Type | Key Characteristics | Common Experimental Characterization Methods |
|---|---|---|
| Hydrogen Bonding [2] | Directional, strong, capable of forming self-healing structures [2] | FT-IR, NMR titrations, calorimetry |
| π-π Stacking [2] | Interaction between aromatic rings; influences electronic properties & stability [2] | UV-Vis spectroscopy, X-ray crystallography |
| Metal-Ligand Coordination [1] [2] | Strong, directional bonds; enables formation of complex 2D/3D structures [1] | Isothermal Titration Calorimetry (ITC), NMR, MS |
| Host-Guest Interactions [2] | Reversible, specific binding; useful for creating adaptive systems [2] | NMR, UV-Vis titrations, fluorescence spectroscopy |
| Hydrophobic / Electrostatic [3] | Drives self-assembly in aqueous environments; key for bioinspired systems [3] | Dynamic Light Scattering (DLS), zeta potential, microscopy |
A crucial concept in designing these experiments is "coordination-driven self-assembly" [1]. This strategy uses the predictable geometry of metal-ligand bonds to rationally design complex 2D and 3D architectures, providing a higher degree of control over the final structure compared to other non-covalent interactions [1].
The following diagram illustrates the logical workflow for the rational design of a supramolecular system based on this principle.
Based on the gaps in the search results, here is a practical approach to developing your comparison guide for this compound properties: